molecular formula C11H20N2O3 B12067759 (4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester

(4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No.: B12067759
M. Wt: 228.29 g/mol
InChI Key: NFJKBHROLOXLKZ-UHFFFAOYSA-N
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Description

(4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester (CAS: 111300-06-2) is a carbamate derivative featuring a cyclohexyl ring substituted with a hydroxyimino group. Its molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol. It is a white solid with ≥96% purity (HPLC) and requires storage at 0–8°C to maintain stability . The tert-butyl carbamate group enhances steric protection, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C11H20N2O3

Molecular Weight

228.29 g/mol

IUPAC Name

tert-butyl N-(4-hydroxyiminocyclohexyl)carbamate

InChI

InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)12-8-4-6-9(13-15)7-5-8/h8,15H,4-7H2,1-3H3,(H,12,14)

InChI Key

NFJKBHROLOXLKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(=NO)CC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester typically involves the reaction of cyclohexanone oxime with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product after purification.

Industrial Production Methods

On an industrial scale, the production of (4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitroso compound.

    Reduction: The hydroxyimino group can be reduced to form an amine.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of carbamate derivatives.

Scientific Research Applications

(4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Hydroxyimino-cyclohexyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis to release active intermediates that interact with cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Cyclohexyl Ring

A. (4-Formylcyclohexyl)-carbamic acid tert-butyl ester (CAS: 304873-80-1)
  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.3 g/mol
  • Key Differences: Replaces the hydroxyimino group with a formyl (-CHO) substituent.
  • Impact : The formyl group increases polarity, reflected in its higher predicted boiling point (339.5±31.0°C ) compared to the target compound. This enhances reactivity in nucleophilic additions, useful in synthesizing Schiff bases or hydrazones .
B. tert-Butyl (4-(4-oxocyclohexyl)phenyl)carbamate (CAS: 178163-65-0)
  • Molecular Formula: C₁₇H₂₃NO₃
  • Molecular Weight : 289.37 g/mol
  • Key Differences : Incorporates a ketone (-CO) group on the cyclohexane ring and a phenyl ring.
  • Impact : The ketone group introduces electron-withdrawing effects, altering reaction pathways (e.g., favoring reductions). The aromatic phenyl ring may enhance π-π stacking in drug-receptor interactions .

Functional Group Modifications

A. [2-(4-Fluoro-phenyl)-2-hydroxyimino-ethyl]-carbamic acid tert-butyl ester (CAS: 912762-56-2)
  • Molecular Formula : C₁₃H₁₇FN₂O₃
  • Molecular Weight : 268.28 g/mol
  • Key Differences : Replaces the cyclohexyl group with a fluorophenyl-substituted ethyl chain.
  • The ethyl chain adds flexibility, influencing binding affinity in enzyme inhibitors .
B. {4-[(2-Chloro-acetyl)-ethyl-amino]-cyclohexyl}-carbamic acid tert-butyl ester (CAS: 1353943-66-4)
  • Molecular Formula : C₁₅H₂₇ClN₂O₃
  • Molecular Weight : 318.84 g/mol
  • Key Differences: Features a chloro-acetyl-ethyl-amino side chain.
  • Impact: The chloro-acetyl group enables nucleophilic substitution reactions, useful in covalent drug design (e.g., protease inhibitors). The ethyl-amino group may enhance solubility in aqueous media .

Aromatic vs. Aliphatic Systems

A. (4-Hydroxyimino-4-pyridin-2-yl-butyl)-carbamic acid tert-butyl ester (CAS: 952182-11-5)
  • Key Differences : Incorporates a pyridine ring and a butyl chain.
  • Impact : The pyridine ring introduces aromaticity and basicity, facilitating hydrogen bonding. The butyl chain may increase lipophilicity, affecting membrane permeability in drug candidates .
(4-Hydroxymethyl-benzyl)-carbamic acid tert-butyl ester
  • Molecular Formula: C₁₃H₁₉NO₃
  • Molecular Weight : 237.3 g/mol
  • Key Differences : Substitutes the cyclohexyl group with a benzyl-hydroxymethyl moiety.
  • Impact : The benzyl group enhances aromatic interactions, while the hydroxymethyl group (-CH₂OH) improves water solubility, critical for oral drug formulations .

Physical and Chemical Properties Comparison

Compound (CAS) Molecular Weight (g/mol) Key Substituent Boiling Point (°C) Storage Conditions
111300-06-2 215.29 Hydroxyimino N/A 0–8°C
304873-80-1 227.30 Formyl 339.5±31.0 Room temperature
912762-56-2 268.28 Fluorophenyl N/A N/A
1353943-66-4 318.84 Chloro-acetyl-ethyl N/A N/A

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